molecular formula C8H11FO2 B573756 1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) CAS No. 173277-81-1

1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI)

Cat. No.: B573756
CAS No.: 173277-81-1
M. Wt: 158.172
InChI Key: YIANBNJBFSHEFE-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) is an organic compound with a unique structure that includes a fluorine atom attached to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluorocyclopentene-1-carboxylate typically involves the fluorination of a cyclopentene derivative followed by esterification. One common method is the reaction of cyclopentene with a fluorinating agent such as Selectfluor, followed by the esterification of the resulting fluorocyclopentene with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of ethyl 2-fluorocyclopentene-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of microreactors can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of 2-fluorocyclopentanone or 2-fluorocyclopentane carboxylic acid.

    Reduction: Formation of ethyl 2-fluorocyclopentanol.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-fluorocyclopentene-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The ester group can undergo hydrolysis to release the active carboxylate form, which can interact with various biological pathways.

Comparison with Similar Compounds

1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) can be compared with other fluorinated cyclopentene derivatives:

    Ethyl 2-chlorocyclopentene-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    Ethyl 2-bromocyclopentene-1-carboxylate:

    Ethyl 2-iodocyclopentene-1-carboxylate: Iodine substitution can significantly alter the compound’s reactivity and interaction with biological targets.

1-Cyclopentene-1-carboxylicacid,2-fluoro-,ethylester(9CI) stands out due to the unique properties imparted by the fluorine atom, such as increased stability and potential for specific interactions with biological molecules.

Properties

IUPAC Name

ethyl 2-fluorocyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2/c1-2-11-8(10)6-4-3-5-7(6)9/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANBNJBFSHEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173277-81-1
Record name ethyl 2-fluorocyclopent-1-ene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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